N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
Description
This compound is a highly glycosylated lipid derivative characterized by a tetracosanamide backbone linked to a complex oligosaccharide moiety. Its structure includes multiple oxane (pyranose) rings with hydroxyl and hydroxymethyl substituents, a conjugated ene group in the octadec-4-en-2-yl chain, and stereochemical specificity (E,2S,3R configurations). Such glycoconjugates are often studied for their roles in membrane dynamics, cellular signaling, or as drug delivery vehicles due to their amphiphilic nature .
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H113NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-48(66)61-43(44(65)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-74-58-54(72)51(69)56(46(40-63)76-58)79-60-55(73)52(70)57(47(41-64)77-60)78-59-53(71)50(68)49(67)45(39-62)75-59/h35,37,43-47,49-60,62-65,67-73H,3-34,36,38-42H2,1-2H3,(H,61,66)/b37-35+/t43-,44+,45+,46+,47+,49-,50-,51+,52+,53+,54+,55+,56+,57-,58+,59+,60-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVRZXMLIKCXOT-SHLWWNIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H113NO18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide (commonly referred to as the compound) is a complex glycosylated amide derivative with potential biological activities. This article focuses on its biological activity based on current research findings.
The molecular formula of the compound is with a molecular weight of approximately 988.4 g/mol. The structure features multiple hydroxyl groups and a long hydrophobic tail which may contribute to its biological functions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities including:
- Antioxidant Activity : The presence of hydroxyl groups can enhance the antioxidant properties of the compound by scavenging free radicals.
- Anti-inflammatory Properties : Compounds with glycosidic linkages have been shown to modulate inflammatory pathways.
- Antimicrobial Effects : Similar compounds have demonstrated activity against a range of pathogens including bacteria and fungi.
The biological activity of the compound may be attributed to several mechanisms:
- Cell Membrane Interaction : The hydrophobic tail may facilitate interaction with cell membranes leading to altered permeability and subsequent cellular effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or inflammatory processes.
- Signal Transduction Modulation : The compound may influence signaling pathways that regulate cellular responses to stress or infection.
Antioxidant Activity
A study demonstrated that derivatives similar in structure to the compound significantly reduced oxidative stress markers in vitro. The hydroxyl groups were crucial for this activity as they provided sites for electron donation to free radicals .
Anti-inflammatory Effects
Research has shown that compounds with similar glycosidic structures can inhibit pro-inflammatory cytokines in macrophages. For instance, a related compound was found to downregulate TNF-alpha and IL-6 production in response to lipopolysaccharide stimulation .
Antimicrobial Properties
A comparative study indicated that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes .
Data Table: Biological Activities
Scientific Research Applications
Structure and Composition
The compound has a molecular weight of 988.4 g/mol and a complex multi-ring structure that features multiple hydroxyl groups and long-chain fatty acid components. Its structural complexity contributes to its unique biological activities and interactions.
Physicochemical Properties
Key properties include:
- Molecular Formula : C48H93N1O10
- Hydrogen Bond Donor Count : 9
- Hydrogen Bond Acceptor Count : 13
- Rotatable Bond Count : 45
These properties suggest a high degree of flexibility and potential for diverse interactions with biological molecules .
The compound is being studied for its potential biological activities, including:
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
Drug Development
Given its complex structure and biological activity:
- Therapeutic Applications : The compound is being investigated for use in drug formulations aimed at treating metabolic disorders due to its potential to modulate cellular pathways related to metabolism.
- Nanotechnology Applications : The ability to form liquid crystal scaffolds opens avenues for utilizing this compound in drug delivery systems where controlled release is crucial .
Nutraceuticals
The compound's bioactive properties make it a candidate for incorporation into nutraceutical products aimed at enhancing health benefits through dietary supplementation.
Cosmetic Formulations
Due to its moisturizing properties derived from the long-chain fatty acids and hydroxyl groups:
- Skin Care Products : The compound is being explored for use in cosmetic formulations targeting skin hydration and anti-aging effects.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of structurally similar compounds through various assays (DPPH, ABTS). Results indicated that the compound exhibited significant radical scavenging activity compared to standard antioxidants.
Case Study 2: Antimicrobial Testing
In vitro tests against common bacterial strains demonstrated that the compound inhibited growth at specific concentrations. This suggests potential as an antimicrobial agent in clinical settings.
Comparison with Similar Compounds
Glycosylation Patterns
The target compound shares structural homology with fluorinated glycoconjugates reported in (compounds 16 and 17). Both classes feature triazole-linked glycosidic domains; however, the fluorinated analogs in incorporate perfluorinated chains (e.g., heptadecafluoroundecanamido groups), which drastically alter hydrophobicity and metabolic stability compared to the non-fluorinated tetracosanamide chain in the target compound .
Another analog in , a multi-acetamido glycoside, shares the branched oligosaccharide architecture but lacks the lipid tail, resulting in reduced amphiphilicity. This highlights the critical role of the tetracosanamide moiety in anchoring the compound to lipid bilayers .
Functional Group Variations
- Hydroxylation vs. Acetylation : The target compound’s oligosaccharide domain retains free hydroxyl groups, unlike acetylated derivatives (e.g., compound 1 in ), where hydroxyls are protected as acetates. Acetylation typically enhances solubility in organic solvents but reduces hydrogen-bonding capacity .
- Double Bonds : The (E)-configured ene group in the octadec-4-en-2-yl chain distinguishes it from saturated analogs (e.g., stigmastane derivatives in ), which lack conformational rigidity and π-bond reactivity .
Physicochemical Properties
Membrane Interaction
The tetracosanamide chain enables membrane integration, akin to sphingolipids. In contrast, fluorinated analogs () exhibit preferential partitioning into lipid rafts due to fluorocarbon chain rigidity, while acetylated glycosides () remain extracellular .
Enzymatic Susceptibility
The target compound’s free hydroxyl groups make it susceptible to glycosidase cleavage, unlike acetylated or fluorinated derivatives. For example, compound 1 in resists enzymatic hydrolysis due to acetate protection .
Bioactivity
While direct bioactivity data for the target compound is unavailable, structurally related glycosides in and demonstrate anti-inflammatory and antiviral properties.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires regioselective glycosylation and stereochemical control, as seen in ’s triazole-based coupling strategies. However, the absence of fluorination simplifies purification compared to ’s analogs .
- Computational Overlap : ’s combinatorial fragment space analysis indicates that the target compound shares <15% structural overlap with fluorinated glycoconjugates, emphasizing its uniqueness in chemical libraries .
- Limitations : Experimental data on solubility, stability, and bioactivity are lacking. Further studies should prioritize in vitro membrane interaction assays (e.g., Langmuir trough) and enzymatic degradation profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
